Nvs-crf38

Cat. No. B560057

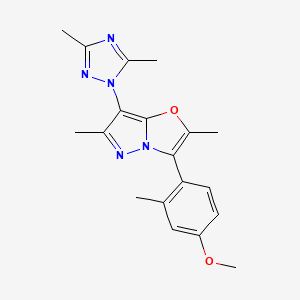

M. Wt: 351.4 g/mol

InChI Key: MEICIUGVENCLKP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07994203B2

Procedure details

To a dispersion of 2-[4-(3,5-dimethyl-[1,2,4]triazol-1-yl)-5-methyl-2H-pyrazol-3-yloxy]-1-(4-methoxy-2-methyl-phenyl)-propan-1-one (0.905 g, 2.45 mmol) in 1,2-dichloroethane (20 ml) is added titanium tetrachloride (0.675 ml, 6.12 mmol). The reaction mixture is heated to 85° C. for 2.5 hours and then left at RT overnight. The mixture is quenched carefully with sat. NH4Cl (50 ml) and extracted with EtOAc (2×50 ml). The combined organic extracts are washed with NaHCO3 (50 ml), brine, dried over MgSO4 and concentrated in vacuo to afford a dark brown oil. The crude oil is then taken up in 10% Et2O/iso-hexane (50 ml) and the brown solution is sonicated: no precipitation occurred immediately, but after 2 hours large crystals form. The solid is collected and washed with iso-hexane to give a cream coloured solid. Purification of this solid by recrystallisation from hot Et2O (˜40 ml) yields the title compound as tan crystals; MS: m/z=352.1 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ 7.39 (1H, d), 7.01 (1H, d), 6.94 (1H, dd), 3.83 (3H, s), 2.30 (6H, s), 2.26 (6H, s), 2.11 (3H, s).

Name

2-[4-(3,5-dimethyl-[1,2,4]triazol-1-yl)-5-methyl-2H-pyrazol-3-yloxy]-1-(4-methoxy-2-methyl-phenyl)-propan-1-one

Quantity

0.905 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[N:6]=[C:5]([CH3:7])[N:4]([C:8]2[C:12]([CH3:13])=[N:11][NH:10][C:9]=2[O:14][CH:15]([CH3:27])[C:16]([C:18]2[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][C:19]=2[CH3:26])=O)[N:3]=1>ClCCCl.CCOCC.CCCC(C)C.[Ti](Cl)(Cl)(Cl)Cl>[CH3:1][C:2]1[N:6]=[C:5]([CH3:7])[N:4]([C:8]2[C:12]([CH3:13])=[N:11][N:10]3[C:16]([C:18]4[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][C:19]=4[CH3:26])=[C:15]([CH3:27])[O:14][C:9]=23)[N:3]=1 |f:2.3|

|

Inputs

Step One

|

Name

|

2-[4-(3,5-dimethyl-[1,2,4]triazol-1-yl)-5-methyl-2H-pyrazol-3-yloxy]-1-(4-methoxy-2-methyl-phenyl)-propan-1-one

|

|

Quantity

|

0.905 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=NN(C(=N1)C)C1=C(NN=C1C)OC(C(=O)C1=C(C=C(C=C1)OC)C)C

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCCl

|

|

Name

|

|

|

Quantity

|

0.675 mL

|

|

Type

|

catalyst

|

|

Smiles

|

[Ti](Cl)(Cl)(Cl)Cl

|

Step Two

|

Name

|

Et2O iso-hexane

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOCC.CCCC(C)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

85 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The mixture is quenched carefully with sat. NH4Cl (50 ml)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with EtOAc (2×50 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic extracts are washed with NaHCO3 (50 ml), brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford a dark brown oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the brown solution is sonicated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

no precipitation

|

WAIT

|

Type

|

WAIT

|

|

Details

|

after 2 hours large crystals form

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid is collected

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with iso-hexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a cream

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification of this solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by recrystallisation from hot Et2O (˜40 ml)

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=NN(C(=N1)C)C=1C(=NN2C1OC(=C2C2=C(C=C(C=C2)OC)C)C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |